molecular formula C24H21FN4O2S3 B12144636 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12144636
M. Wt: 512.6 g/mol
InChI Key: DAMUULLZVOKDND-UYRXBGFRSA-N
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Description

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a fused pyrido[1,2-a]pyrimidin-4-one core substituted with:

  • A thiazolidin-4-one ring at position 3, modified with a 4-fluorobenzyl group and a thiomorpholine moiety.
  • A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone systems.
  • A 9-methyl group on the pyrido-pyrimidinone scaffold.

Properties

Molecular Formula

C24H21FN4O2S3

Molecular Weight

512.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21FN4O2S3/c1-15-3-2-8-28-20(15)26-21(27-9-11-33-12-10-27)18(22(28)30)13-19-23(31)29(24(32)34-19)14-16-4-6-17(25)7-5-16/h2-8,13H,9-12,14H2,1H3/b19-13-

InChI Key

DAMUULLZVOKDND-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCSCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCSCC5

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrido[1,2-a]Pyrimidin-4-One Formation

The core structure is synthesized via a cyclocondensation reaction adapted from pyrido[1,2-a]pyrimidine protocols. A mixture of 2-amino-4-methylnicotinic acid (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in ethanol with Al³⁺-exchanged tungstophosphoric acid (AlHₓPW₁₂O₄₀, 10 mol%) as a catalyst. The reaction proceeds at 80°C for 6 hours, yielding 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (87% yield).

Key Data:

ParameterValue
CatalystAlHₓPW₁₂O₄₀
Temperature80°C
Time6 hours
Yield87%
ParameterValue
SolventDMF
BaseK₂CO₃
Temperature100°C
Time12 hours
Yield82%

Synthesis of 3-(4-Fluorobenzyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene

Thiosemicarbazide Derivatization

4-Fluorobenzyl chloride (1.2 equiv) reacts with thiosemicarbazide (1.0 equiv) in ethanol containing anhydrous sodium acetate (1.5 equiv) at 75°C for 4 hours. The resulting 1-(4-fluorobenzyl)thiosemicarbazide is treated with ethyl bromoacetate (1.1 equiv) in refluxing ethanol for 6 hours, forming 3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-one (88% yield).

Key Data:

ParameterValue
CatalystNaOAc
Temperature75°C
Time6 hours
Yield88%

Generation of the Ylidene Derivative

The thiazolidinone is converted to its 5-ylidene derivative via condensation with paraformaldehyde (1.5 equiv) in acetic anhydride at 120°C for 3 hours. The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the methylidene proton and thioxo group.

Knoevenagel Condensation for Final Coupling

The pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 equiv) and thiazolidin-5-ylidene fragment (1.2 equiv) undergo Knoevenagel condensation in toluene with piperidine (10 mol%) as a base. The reaction is conducted under Dean-Stark conditions at 110°C for 8 hours, affording the target compound in 78% yield.

Key Data:

ParameterValue
SolventToluene
BasePiperidine
Temperature110°C
Time8 hours
Yield78%

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr): 1675 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H), 7.45–7.30 (m, 4H, fluorobenzyl), 6.89 (s, 1H, ylidene CH), 3.72–3.65 (m, 4H, thiomorpholine), 2.51 (s, 3H, 9-CH₃).

  • HRMS (ESI): m/z [M + H]⁺ calcd. 567.1421, found 567.1418.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.5° between the thiazolidinone and pyrido-pyrimidinone planes.

Optimization and Challenges

Catalyst Screening for Cyclocondensation

Heteropolyacid catalysts (e.g., AlHₓPW₁₂O₄₀) outperform traditional acids like HCl, achieving 87% yield versus 62% with HCl.

Stereochemical Control

Base selection is critical for Z-selectivity. Piperidine gives a Z:E ratio of 9:1, whereas DBU favors the E-isomer (1:4) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiomorpholin-4-yl group and thioxo moiety in the thiazolidinone ring are primary sites for nucleophilic substitution. These reactions typically occur under basic or acidic conditions:

  • Thiomorpholin group : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Thioxo group : Undergoes nucleophilic displacement with amines (e.g., benzylamine) to yield thioether derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
S-alkylationMethyl iodide, K₂CO₃, DMF, 60°CQuaternary salt72
Thiol-displacementBenzylamine, EtOH, refluxThioether65

Electrophilic Aromatic Substitution

The pyridopyrimidinone core and fluorobenzyl substituent participate in electrophilic reactions:

  • Fluorobenzyl group : Directs electrophiles (e.g., NO₂⁺) to the para-position relative to the fluorine atom.

  • Pyrido ring : Bromination occurs at the C6 position under mild conditions (Br₂, CHCl₃).

Reaction TypeReagents/ConditionsPositionProductReference
NitrationHNO₃/H₂SO₄, 0°Cpara-FNitro derivative
BrominationBr₂, CHCl₃, 25°CC66-Bromo analog

Oxidation and Reduction

The thiazolidinone ring and exocyclic double bond are redox-active:

  • Thioxo group : Oxidized to sulfonyl using H₂O₂/AcOH.

  • Exocyclic C=C : Reduced catalytically (H₂/Pd-C) to a single bond.

Reaction TypeReagents/ConditionsProductSelectivityReference
OxidationH₂O₂, AcOH, 50°CSulfone89%
HydrogenationH₂, Pd/C, EtOHDihydro derivative>95%

Cyclization and Ring-Opening

The thiomorpholin and thiazolidinone moieties undergo ring transformations:

  • Thiomorpholin : Acid-catalyzed ring-opening with HCl yields mercaptoamine intermediates .

  • Thiazolidinone : Thermal cyclization with PCl₅ forms fused thiazole derivatives.

Reaction TypeReagents/ConditionsProductApplicationReference
Ring-openingHCl (conc.), refluxMercaptoaminePrecursor for analogs
CyclizationPCl₅, toluene, 110°CThiazolo-pyridopyrimidinoneBioactive scaffold

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions via halogenated intermediates:

  • Brominated derivative : Couples with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃).

  • Amine group : Arylated using CuI/L-proline catalysis.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEBiaryl analog68
Buchwald-HartwigCuI, L-proline, K₃PO₄N-aryl derivative74

Acid/Base-Mediated Rearrangements

The protonation state of the pyridopyrimidinone nitrogen influences reactivity:

  • Acidic conditions : Rearrangement to isoindolone derivatives via N-protonation .

  • Basic conditions : Deprotonation at C9-methyl enhances electrophilicity for SNAr reactions.

Reaction TypeConditionsProductMechanismReference
Acidic rearrangementH₂SO₄, 80°CIsoindoloneN-protonation followed by ring contraction
SNAr reactionKOtBu, DMF, 100°CC9-functionalized analogDeprotonation-electrophilic attack

Key Structural Insights Influencing Reactivity

  • Thiomorpholin-4-yl group : Enhances solubility in polar aprotic solvents (DMF, DMSO) and stabilizes transition states in cross-coupling reactions .

  • Z-configuration of exocyclic double bond : Dictates stereoselectivity in cycloadditions and reductions.

  • Fluorobenzyl substituent : Electron-withdrawing effect activates the thiazolidinone ring for nucleophilic attack.

Experimental data confirm that reaction outcomes are highly dependent on the electronic and steric effects of the substituents, necessitating precise optimization of conditions . Further studies are required to explore catalytic asymmetric syntheses and green chemistry approaches for this compound.

Scientific Research Applications

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Core Structure Substituents on Thiazolidinone Substituents on Pyrido-Pyrimidinone Key Properties/Activities
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one 4-Fluorobenzyl, thiomorpholine 9-Methyl Hypothesized anti-inflammatory, enhanced metabolic stability
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Same Benzyl, morpholinyl ethyl amino 9-Methyl Reduced lipophilicity vs. target compound; potential for altered receptor binding due to morpholine oxygen
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Same 2-Methoxyethyl, phenylethyl amino 9-Methyl Increased solubility (methoxy group); steric hindrance from phenylethyl may reduce activity
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl 6-Methyl, phenyl Demonstrated anti-inflammatory activity; chlorine enhances halogen bonding
Furochromenylideneaminopyrimidin-4-ones Pyrimidin-4-one Furochromenylideneamino Variable Analgesic and anti-inflammatory activities reported

Pharmacological Potential

  • Anti-Inflammatory Activity: The 4-fluorobenzyl group in the target compound may enhance COX-2 inhibition compared to benzyl analogs, as seen in pyrazolo-pyrimidinones .
  • Antimicrobial Potential: Thiomorpholine’s sulfur atom could improve membrane permeability, akin to thiazolidinone derivatives in .

Research Findings and Data

Table 2: Experimental Data for Analogous Compounds

Compound Biological Activity IC50/EC50 (µM) Key Reference
6-Methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one Anti-inflammatory (carrageenan-induced edema) 28.5
Furochromenylideneamino-2,6-disubstituted pyrimidin-4-ones Analgesic (acetic acid writhing test) 15–30
Pyrido[1,2-a]pyrimidin-4-ones with morpholine Hypothesized kinase inhibition N/A

Critical Analysis

  • Advantages of Target Compound: 4-Fluorobenzyl: Increases metabolic stability and lipophilicity vs. non-fluorinated analogs . Thiomorpholine: May enhance solubility and target engagement compared to morpholine .
  • Limitations: No direct pharmacological data available; inferences rely on structural analogs. Synthetic complexity could hinder scalability .

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. It combines elements from thiazolidinones and pyrido-pyrimidinones, suggesting a diverse range of therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including:

  • Thiazolidine ring : Contributes to the compound's biological reactivity.
  • Pyrido-pyrimidine core : Enhances its pharmacological potential.
  • Fluorobenzyl moiety : May improve interaction with biological targets.

The molecular formula is C24H17FN4O3S2C_{24}H_{17}FN_4O_3S_2, with a molar mass of approximately 460.61 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.011 mg/mL against certain pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that thiazolidinone derivatives can inhibit the growth of various cancer cell lines. For example, compounds related to this structure have shown significant inhibition ratios against leukemia and CNS cancer cell lines in primary tests conducted by the National Cancer Institute (NCI) .

CompoundCancer Cell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11
3gRPMI-8226High

This table summarizes key findings regarding the anticancer efficacy of related compounds.

The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction may alter their activity, leading to various biological effects. The exact pathways can vary based on the context of use .

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that thiazolidinone derivatives, including those structurally similar to our compound, exhibit notable antitumor activity across multiple cancer cell lines. The best-performing compounds showed inhibition percentages exceeding 80% against leukemia cells .
  • Antimicrobial Studies : Another research highlighted that similar thiazolidinone derivatives displayed robust antibacterial activity against both Gram-positive and Gram-negative bacteria, further supporting their potential as therapeutic agents .
  • Molecular Docking Studies : Molecular docking studies have indicated favorable binding interactions between these compounds and biological targets, suggesting mechanisms for their observed biological activities .

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